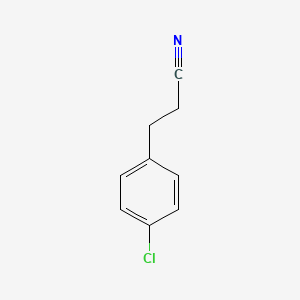
2-(ピペリジン-4-イル)酢酸エチル
概要
説明
Ethyl 2-(piperidin-4-yl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research
科学的研究の応用
Ethyl 2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
Ethyl 2-(piperidin-4-yl)acetate is a compound that primarily targets the dopamine and norepinephrine reuptake inhibitors . These targets play a crucial role in the regulation of mood, attention, and energy levels in the body.
Mode of Action
The interaction of Ethyl 2-(piperidin-4-yl)acetate with its targets results in the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron.
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-(piperidin-4-yl)acetate is the dopaminergic and noradrenergic pathways . The downstream effects of this include enhanced alertness, wakefulness, and focus, as well as potential mood elevation.
Result of Action
The molecular and cellular effects of Ethyl 2-(piperidin-4-yl)acetate’s action primarily involve increased stimulation of dopamine and norepinephrine receptors due to the inhibition of reuptake . This can lead to a range of effects, including increased alertness, wakefulness, and focus, as well as potential mood elevation.
生化学分析
Biochemical Properties
Ethyl 2-(piperidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, ethyl 2-(piperidin-4-yl)acetate can bind to certain receptors, modulating their function and affecting downstream signaling pathways.
Cellular Effects
Ethyl 2-(piperidin-4-yl)acetate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, ethyl 2-(piperidin-4-yl)acetate has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of ethyl 2-(piperidin-4-yl)acetate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to prolonged neurotransmission. Additionally, ethyl 2-(piperidin-4-yl)acetate can activate or inhibit specific receptors, influencing cellular responses and signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(piperidin-4-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(piperidin-4-yl)acetate remains stable under controlled conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of ethyl 2-(piperidin-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects .
Metabolic Pathways
Ethyl 2-(piperidin-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can increase the production of certain metabolites involved in neurotransmitter synthesis .
Transport and Distribution
The transport and distribution of ethyl 2-(piperidin-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters like P-glycoprotein . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern affects its overall activity and function within the cell .
Subcellular Localization
Ethyl 2-(piperidin-4-yl)acetate exhibits specific subcellular localization, which impacts its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This subcellular distribution is crucial for its role in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(piperidin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-(piperidin-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.
化学反応の分析
Types of Reactions: Ethyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, other substituted derivatives
類似化合物との比較
Ethyl 2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ester group.
Methyl 2-(piperidin-4-yl)acetate: A similar compound with a methyl ester group instead of an ethyl ester.
2-(Piperidin-4-yl)acetic acid: The carboxylic acid analog of ethyl 2-(piperidin-4-yl)acetate.
Uniqueness: Ethyl 2-(piperidin-4-yl)acetate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to other piperidine derivatives. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
ethyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUFLCKRIHFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375173 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59184-90-6 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59184-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)





